molecular formula C6H3NO2S B1271967 2-Furoyl isothiocyanate CAS No. 80440-95-5

2-Furoyl isothiocyanate

Cat. No.: B1271967
CAS No.: 80440-95-5
M. Wt: 153.16 g/mol
InChI Key: ILQPDHJLKUOZTC-UHFFFAOYSA-N
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Description

2-Furoyl isothiocyanate is an organic compound characterized by the presence of a furoyl group attached to an isothiocyanate functional group. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-furoyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Furoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Cycloaddition Reactions: Often conducted under thermal or photochemical conditions.

    Hydrolysis: Performed in aqueous acidic or basic media.

Major Products:

    Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    2-Furoic Acid and Thiocyanic Acid: Products of hydrolysis.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Heterocycles
2-Furoyl isothiocyanate is primarily used as a building block in the synthesis of various heterocyclic compounds. It can react with different nucleophiles to form thioureas and thiocarbamates through nucleophilic substitution reactions. Additionally, it participates in cycloaddition reactions leading to the formation of complex heterocyclic structures.

Reaction Type Products
Nucleophilic SubstitutionThioureas, Thiocarbamates
CycloadditionHeterocyclic Compounds
Hydrolysis2-Furoic Acid, Thiocyanic Acid

This compound exhibits diverse biological activities that are being explored for their potential therapeutic applications.

Antimicrobial Properties
Research indicates that this compound has significant antimicrobial effects. A study demonstrated its efficacy against various clinical isolates of bacteria and fungi, suggesting its potential as a new antimicrobial agent against resistant pathogens.

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to increased apoptosis rates and reduced cell proliferation. This suggests its potential use as an adjunct therapy in cancer treatment.

Anti-inflammatory Effects
In animal models of inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial activity of this compound against clinical isolates. The results indicated significant inhibitory effects on all tested strains, supporting its application in treating infections caused by resistant pathogens.
  • Cancer Cell Line Research
    Investigations into the effects on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased apoptosis rates and reduced cell proliferation, suggesting its potential use in cancer therapy.
  • Inflammation Model Study
    In an animal model, administration of this compound significantly reduced inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-furoyl isothiocyanate involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

2-Furoyl isothiocyanate can be compared with other isothiocyanates such as:

    Phenyl isothiocyanate: Known for its use in peptide sequencing and as a reagent in organic synthesis.

    Allyl isothiocyanate: Found in mustard oil and known for its antimicrobial properties.

    Benzyl isothiocyanate: Studied for its anticancer properties and ability to induce apoptosis in cancer cells.

Uniqueness: this compound is unique due to its furoyl group, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates

Biological Activity

2-Furoyl isothiocyanate (FITC) is a compound that belongs to the isothiocyanate family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of FITC, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will also discuss its biochemical mechanisms, synthesis methods, and relevant research findings.

Target of Action
Isothiocyanates, including FITC, exhibit their biological effects through several mechanisms. They are known to:

  • Suppress inflammation and reduce oxidative stress in cells.
  • Inhibit cytochrome P450 enzymes (CYP), which play a role in drug metabolism.
  • Induce phase II detoxifying enzymes via activation of nuclear factor erythroid 2-related factor 2 (Nrf2).
  • Modulate cell cycle regulators and induce apoptosis in cancer cells.
  • Inhibit nuclear factor kappa B (NF-ĸB), a key player in inflammatory responses.

Antimicrobial Activity

FITC has demonstrated significant antimicrobial properties against various pathogens. Studies show that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that FITC could be a candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

In vitro studies have shown that FITC can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is attributed to its ability to inhibit NF-ĸB signaling pathways, thereby decreasing inflammation in various cellular models.

Anticancer Properties

Research has indicated that FITC possesses anticancer properties by inducing apoptosis in cancer cells. For instance, studies on various cancer cell lines (e.g., breast cancer and colon cancer) have shown that FITC can effectively reduce cell viability and induce cell cycle arrest.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20

The mechanism involves the activation of caspases and modulation of apoptotic pathways, highlighting its potential as an anticancer agent.

FITC plays a significant role in biochemical reactions, particularly in synthesizing heterocyclic compounds. It interacts with various enzymes, leading to the formation of biologically active compounds such as thioureas and thiocarbamates.

Synthesis Methods

FITC can be synthesized through several methods, with one common approach involving the reaction of 2-furoyl chloride with potassium thiocyanate in the presence of a base like pyridine. This reaction typically occurs at room temperature and yields FITC as the primary product.

Synthetic Route:

  • Reagents: 2-Furoyl chloride + Potassium thiocyanate + Pyridine.
  • Conditions: Room temperature.
  • Products: this compound.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of FITC against clinical isolates of bacteria and fungi. The results indicated that FITC exhibited significant inhibitory effects on all tested strains, suggesting its potential application in treating infections caused by resistant pathogens .
  • Cancer Cell Line Research : A recent investigation explored the effects of FITC on MCF-7 breast cancer cells. The study reported that treatment with FITC resulted in increased apoptosis rates and reduced proliferation, indicating its potential use as an adjunct therapy in cancer treatment .
  • Inflammation Model : In an animal model of inflammation, administration of FITC significantly reduced edema and inflammatory markers compared to controls, supporting its use as an anti-inflammatory agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-Furoyl isothiocyanate, and how are reaction conditions optimized for yield?

  • Methodological Answer : this compound is synthesized via an SN2 nucleophilic addition-elimination mechanism. 2-Furoyl chloride reacts with potassium thiocyanate in dry acetone under short reflux (15–30 minutes) to generate the isothiocyanate intermediate in situ. Subsequent condensation with primary/secondary amines yields thiourea derivatives. Optimized conditions include anhydrous solvents, controlled temperatures (40–60°C), and purification via recrystallization (acetone:water mixtures), achieving yields of 33.4–87.5% .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what spectral markers confirm successful synthesis?

  • Methodological Answer :

  • FT-IR : Detects thiocarbonyl (C=S) stretches at 1679–1697 cm⁻¹ and amide C-O stretches at ~1570 cm⁻¹.
  • ¹H/¹³C NMR : Thioamide protons appear as broad signals (δ 8.63–10.92 ppm), while thioamide carbons resonate at δ 179.0–181.5 ppm.
  • Elemental analysis : Validates purity (C, H, N, S percentages within 0.3% of theoretical values) .

Q. How do researchers ensure reproducibility in synthesizing 2-Furoyl thiourea derivatives?

  • Methodological Answer : Strict adherence to anhydrous conditions (e.g., dry acetone, inert atmosphere), standardized reflux times, and spectral validation (FT-IR/NMR) of intermediates. Yields are maximized by stoichiometric control (1:1 molar ratio of isothiocyanate to amine) .

Advanced Research Questions

Q. How can contradictions in antioxidant activity data among 2-Furoyl thiourea derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from substituent effects (e.g., hydroxyl groups in compound 4 enhance radical scavenging) or concentration-dependent responses. Use comparative DPPH assays at multiple concentrations (e.g., 10–100 µM) and molecular docking (Autodock 4.2.6) to correlate IC50 values with binding affinities to targets like urease (PDB ID: 4ubp). Bis-thioureas (e.g., compounds 12–13) show superior inhibition due to dual binding sites .

Q. What computational strategies predict the bioactivity of this compound derivatives, and how are docking parameters validated?

  • Methodological Answer : Molecular docking with Lamarckian genetic algorithms (Autodock) against crystallographic targets (e.g., 4ubp). Validate parameters by comparing binding energies (ΔG) with experimental IC50 values. For example, compound 4’s low IC50 (15.2 µM) aligns with strong hydrogen bonding to Thr738 and His492 residues .

Q. How do intramolecular interactions influence the conformational stability of 2-Furoyl thiourea derivatives?

  • Methodological Answer : Intramolecular hydrogen bonds (e.g., N-H⋯O=C) shift C-O stretching frequencies in IR/Raman spectra (1679 → 1697 cm⁻¹). DFT calculations (B3LYP/6-31G*) model conformational changes, revealing stabilization energies of 10–15 kJ/mol for H-bonded conformers .

Q. What experimental design approaches optimize the synthesis and functionalization of this compound derivatives?

  • Methodological Answer : Fractional factorial designs screen variables (solvent polarity, temperature, reagent ratios). Central composite designs (CCD) refine optimal conditions (e.g., 28 µL triethylamine, pH 6.9 buffer for histamine derivatization). Validate via triplicate runs and response surface methodology .

Q. How are 2-Furoyl derivatives applied in analytical chemistry for biomolecule detection?

  • Methodological Answer : Derivatives like 3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA) react with primary amines to form fluorescent isoindoles. Optimize derivatization with pH 8–9 buffers and 50°C incubation for 30 minutes. Detect via LC with laser-induced fluorescence (LIF; λex = 488 nm, λem = 520 nm) at sub-ppm sensitivity .

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic and spectroscopic data?

  • Methodological Answer : Monitor intermediates via time-resolved FT-IR (C=O → C=S conversion at 1679 cm⁻¹) and GC-MS. Calculate activation parameters (ΔG‡) from Arrhenius plots. For example, Gibbs free energy barriers of ~80 kJ/mol confirm SN2 pathways .

Q. What strategies address spectral data contradictions (e.g., unexpected NMR shifts) in 2-Furoyl thiourea characterization?

  • Methodological Answer : Contradictions may stem from tautomerism (thione ↔ thiol) or solvent polarity effects. Use variable-temperature NMR (VT-NMR) to identify tautomeric equilibria. Cross-validate with X-ray crystallography or DFT-optimized structures .

Q. Notes

  • Methodological Focus : Emphasized experimental reproducibility, computational validation, and analytical rigor.
  • Advanced Techniques : Highlighted DFT, docking, DoE, and derivatization strategies for interdisciplinary applications.

Properties

IUPAC Name

furan-2-carbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQPDHJLKUOZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374703
Record name 2-Furoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80440-95-5, 26172-44-1
Record name 2-Furoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-carbonyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 80440-95-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Furancarbonyl isothiocyanate was prepared using commercially available 2-furancarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 2-Furancarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (40 mg, yield 53%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Furancarbonyl isothiocyanate was prepared using commercially available 2-furancarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 2-Furancarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (47 mg, yield 68%). Mass spectrometry value (ESI-MS, m/z): 468 (M++1)
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Furoylisothiocyanate is prepared from 2-furoyl chloride (13 g., 0.1 moles) and potassium thiocyanate (9.7 g., 0.1 moles) in acetone (35 ml.). The mixture is stirred at 10° C. for fifteen minutes. 2,3-Diaminopyridine (2.8 g., 0.0257 moles) is added as a solid, the mixture stirred at 10° C. and allowed to warm to room temperature for three hours. The yellow solid is filtered, washed with acetone, slurried in 500 ml. water, filtered, washed with water and air dried. The product, 8.45 g. (80%) is purified by recrystallization from acetone giving 6.1 g. (57%) of desired product, as yellow crystals, m.p. 174° C. dec., of 2,3-bis[3-(2-furoyl)-2-thioureido]pyridine.
Quantity
13 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Furoyl isothiocyanate
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